1-Chloro-1-fluoroethylene

Vue d'ensemble

Description

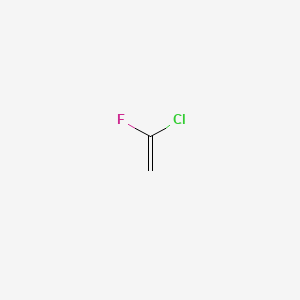

1-Chloro-1-fluoroethylene, also known as fluorochloroethylene, is a compound with the molecular formula C2H2ClF . It is a colorless gas at room temperature and atmospheric pressure .

Molecular Structure Analysis

The equilibrium structure for 1-Chloro-1-fluoroethylene has been reported in several studies . The structure has been obtained by a least-squares fit procedure using the available experimental ground-state rotational constants of eight isotopologues .Physical And Chemical Properties Analysis

1-Chloro-1-fluoroethylene is a colorless gas at room temperature and atmospheric pressure. Its point of liquefaction is 25.5 ℃ at a pressure of 741 mm of mercury, and its freezing point is below 80 ℃ . The compound has a molecular weight of 80.49 .Applications De Recherche Scientifique

Molecular Structure Analysis

The molecular structure of 1-chloro-1-fluoroethylene has been studied using rotational spectroscopy . The study included the four possible combinations of 35 Cl- and 37 Cl-containing CH 2 CClF with the most abundant acetylene isotopic modification, HCCH, and its H 13 C 13 CH analogue, as well as three singly substituted deuterated isotopomers . The study provided insights into the intermolecular interactions in CH 2 CClF–HCCH and its 1,1-difluoroethylene counterpart .

Gas Phase Ion Energetics

1-Chloro-1-fluoroethylene has been studied for its gas phase ion energetics . This involves studying the energy changes that occur during the ionization of the compound in the gas phase.

Mass Spectrometry

Mass spectrometry is another field where 1-Chloro-1-fluoroethylene has been studied . This technique is used to identify the amount and type of chemicals present in a sample by measuring the mass-to-charge ratio and abundance of gas-phase ions.

Gas Chromatography

Gas chromatography is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition . 1-Chloro-1-fluoroethylene has been studied using this technique .

Containment and Cleaning

1-Chloro-1-fluoroethylene has been studied for its containment and cleaning methods . This involves understanding how to safely handle the compound and clean up any spills or leaks.

Safety and Hazards

Propriétés

IUPAC Name |

1-chloro-1-fluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClF/c1-2(3)4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWSPZHCJXUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073290 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14167 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

1-Chloro-1-fluoroethylene | |

CAS RN |

2317-91-1, 26948-99-2 | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2317-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1-fluoroethylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002317911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, chlorofluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026948992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1-chloro-1-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-1-fluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula and weight of 1-chloro-1-fluoroethylene?

A1: The molecular formula of 1-chloro-1-fluoroethylene is C2H2ClF, and its molecular weight is 80.49 g/mol.

Q2: What spectroscopic techniques have been employed to characterize 1-chloro-1-fluoroethylene?

A2: Researchers have utilized various spectroscopic methods to study 1-chloro-1-fluoroethylene, including:

- Fourier transform microwave spectroscopy (FTMW): This technique has been crucial in determining the rotational constants, chlorine nuclear quadrupole coupling constants, and structural parameters of 1-chloro-1-fluoroethylene. [, , , , ]

- High-resolution Fourier transform infrared spectroscopy (FTIR): This technique provided detailed information about the vibrational modes of the molecule, particularly in the 930-1050 cm-1 region. []

- Nuclear Magnetic Resonance (NMR): Various NMR techniques, including 1H, 13C, and 19F NMR, have been employed to analyze the tacticity and microstructure of poly(1-chloro-1-fluoroethylene). [, , , ]

Q3: What is the significance of the chlorine nuclear quadrupole coupling constants obtained from the microwave spectra?

A3: These constants provide insights into the electron distribution around the chlorine atom and, consequently, offer valuable information about the electronic environment and bonding within the molecule. [, , ]

Q4: How does 1-chloro-1-fluoroethylene interact with acetylene?

A4: 1-chloro-1-fluoroethylene forms a planar complex with acetylene through two key interactions: [, ]

Q5: How does the complexation of 1-chloro-1-fluoroethylene with acetylene compare to that with 1,1-difluoroethylene?

A5: Studies indicate that the intermolecular interactions in the 1-chloro-1-fluoroethylene-acetylene complex are remarkably similar to those in the 1,1-difluoroethylene-acetylene complex. This similarity is observed despite theoretical calculations suggesting stronger binding in the former. []

Q6: What is the reaction mechanism for the nucleophilic substitution of chlorine in 1-chloro-1-fluoroethylene?

A6: Computational studies suggest that in the gas phase: []* Unactivated vinyl chloride: Substitution occurs through an in-plane approach of the nucleophile to the backside of the C-Cl bond (sigma attack).* Moderately activated 1-chloro-1-fluoroethylene: Substitution proceeds via a perpendicular approach of the nucleophile to the plane of the C=C bond (pi attack).

Q7: Can 1-chloro-1-fluoroethylene be polymerized?

A7: Yes, 1-chloro-1-fluoroethylene can be polymerized to form poly(1-chloro-1-fluoroethylene). [, ]

Q8: How can the tacticity of poly(1-chloro-1-fluoroethylene) be determined?

A8: Advanced NMR techniques, such as 1H/13C/19F triple resonance 3D-NMR, are powerful tools for determining the tacticity of poly(1-chloro-1-fluoroethylene) by resolving and assigning resonances from different stereosequences. [, ]

Q9: What are the advantages of using 19F/13C chemical shift correlation 2D-NMR experiments for characterizing fluoropolymers like poly(1-chloro-1-fluoroethylene-co-isobutylene)?

A9: These experiments provide simplified spectra with enhanced resolution compared to traditional 1H-based techniques due to the large chemical shift dispersion of 19F and 13C nuclei. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Deoxy-2-[(1-hydroxyethylidene)amino]-6-O-sulfohexose](/img/structure/B1207898.png)